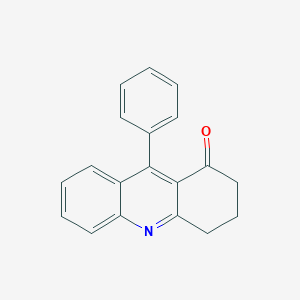

3,4-Dihydro-9-phenyl-1(2H)-acridinone

Description

Structure

3D Structure

Properties

IUPAC Name |

9-phenyl-3,4-dihydro-2H-acridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c21-17-12-6-11-16-19(17)18(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-16/h1-5,7-10H,6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXZEDOYZLGGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429288 | |

| Record name | T5728418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17401-27-3 | |

| Record name | T5728418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 3,4-Dihydro-9-phenyl-1(2H)-acridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dihydro-9-phenyl-1(2H)-acridinone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines a plausible and efficient synthetic methodology, detailed experimental protocols, and a thorough characterization profile based on analogous compounds found in the scientific literature.

Introduction

Acridinone scaffolds are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their planar tricyclic system allows for intercalation with DNA, leading to potential applications as anticancer and antimicrobial agents. The introduction of a phenyl group at the 9-position and a partially saturated ring system, as in this compound, offers opportunities to modulate the compound's physicochemical properties and biological activity, making it a target of interest for the development of novel therapeutics.

Synthesis

The synthesis of this compound can be efficiently achieved via a one-pot Friedländer annulation reaction. This method involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, typically a cyclic diketone. In this case, the reaction proceeds between 2-aminobenzophenone and 1,3-cyclohexanedione. The use of microwave irradiation in a dry media with a solid acid catalyst provides a rapid and high-yielding route to the desired product.[1]

Synthesis Pathway

The logical workflow for the synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of a dimethyl-substituted analog.[1]

Materials:

-

2-Aminobenzophenone

-

1,3-Cyclohexanedione

-

Montmorillonite K-10 (or a similar solid acid catalyst)

-

Ethanol (for recrystallization)

-

Acetone

-

Benzene

Equipment:

-

Unmodified domestic microwave oven (2450 MHz)

-

Erlenmeyer flask (100 ml)

-

Beaker

-

Buchner funnel and flask

-

Silica gel plates for Thin Layer Chromatography (TLC)

-

Iodine chamber for TLC visualization

-

Melting point apparatus

Procedure:

-

In a 100 ml Erlenmeyer flask, thoroughly mix 2-aminobenzophenone (1 mmol), 1,3-cyclohexanedione (1 mmol), and the solid acid catalyst (1 g).

-

Irradiate the mixture in an unmodified domestic microwave oven for 5 minutes at a power level of 70% (560 W).

-

Monitor the reaction progress using TLC with an acetone-benzene (1:3) solvent system and an iodine chamber for visualization.

-

After completion of the reaction, allow the flask to cool to room temperature.

-

Extract the crude product from the solid catalyst using a suitable solvent like ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Determine the melting point of the purified product.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical constant determination. The following data are predicted based on the known data for the analogous 3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone.[1]

Physical Properties

| Property | Predicted Value |

| Appearance | Yellow solid |

| Melting Point | ~190-195 °C |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, δ in ppm) | δ = 2.1-2.3 (m, 2H, -CH₂-), 2.6-2.8 (t, 2H, -CH₂-), 3.3-3.5 (t, 2H, -CH₂-), 7.1-7.6 (m, 7H, Ar-H), 7.8 (t, 1H, Ar-H), 8.1 (d, J = 8Hz, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, δ in ppm) | Expected peaks for aliphatic CH₂, aromatic C-H and quaternary carbons, and a carbonyl carbon. |

| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2950 (Aliphatic C-H), 1710 (C=O), 1600 (C=C), 1570, 1200, 730 (Ar C-H bend) |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of C₁₉H₁₅NO. |

Experimental Workflow for Characterization

The following diagram illustrates the workflow for the characterization of the synthesized compound.

Caption: Workflow for the characterization of the synthesized product.

Signaling Pathways and Logical Relationships

The biological activity of acridinone derivatives often stems from their ability to interact with DNA. The planar aromatic core of this compound is expected to intercalate between DNA base pairs, potentially leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. The substituents on the acridinone core can influence this interaction and also affect other cellular targets.

The logical relationship for its potential mechanism of action as an anticancer agent is outlined below.

Caption: Potential mechanism of action for anticancer activity.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed microwave-assisted Friedländer annulation offers a rapid and efficient route to this promising heterocyclic scaffold. The outlined characterization methods will enable researchers to confirm the structure and purity of the synthesized compound, facilitating further investigation into its biological properties and potential as a therapeutic agent. The provided diagrams offer clear visual representations of the synthesis workflow, characterization process, and a potential signaling pathway, aiding in the comprehension and application of this information in a research and development setting.

References

An In-depth Technical Guide to the Spectroscopic Profile of 3,4-Dihydro-9-phenyl-1(2H)-acridinone

Introduction

3,4-Dihydro-9-phenyl-1(2H)-acridinone is a heterocyclic compound belonging to the acridinone class of molecules. Acridone derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including potential antitumor, antiviral, and antimalarial properties. A thorough understanding of the spectroscopic characteristics of these compounds is fundamental for their identification, characterization, and the elucidation of their structure-activity relationships.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of specific experimental data for this exact compound in publicly accessible databases, this guide presents representative data from closely related structural analogs. These analogs provide a reliable framework for interpreting the spectroscopic features of the title compound. Detailed experimental protocols for the general synthesis and spectroscopic analysis of such compounds are also provided.

Chemical Structure

The chemical structure of this compound is depicted below. This visualization is crucial for understanding the origin of the spectroscopic signals discussed in the subsequent sections.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections detail the expected NMR, IR, and Mass Spectrometry data for this compound, based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the acridinone core and the phenyl substituent, as well as the aliphatic protons of the dihydropyridinone ring.

Table 1: Representative ¹H NMR Data for a 3,4-Dihydroacridinone Analog

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Analog Structure) |

| 8.25 | d | 2H | Protons ortho to carbonyl on acridone |

| 7.75 | t | 2H | Aromatic protons |

| 7.55 | d | 2H | Aromatic protons |

| 7.30 | t | 2H | Aromatic protons |

| 3.10 | t | 2H | CH₂ adjacent to nitrogen |

| 2.80 | t | 2H | CH₂ adjacent to carbonyl |

| 2.20 | m | 2H | Central CH₂ of dihydro ring |

| 11.70 | s | 1H | NH proton |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Representative ¹³C NMR Data for an Acridone Analog

| Chemical Shift (δ, ppm) | Assignment (Analog Structure) |

| 177.0 | C=O (Acridone carbonyl) |

| 142.0 | Quaternary aromatic carbon |

| 140.0 | Quaternary aromatic carbon |

| 134.0 | Aromatic CH |

| 129.0 | Aromatic CH (Phenyl group) |

| 128.5 | Aromatic CH (Phenyl group) |

| 127.0 | Aromatic CH |

| 121.0 | Aromatic CH |

| 115.0 | Aromatic CH |

| 38.0 | Aliphatic CH₂ |

| 26.0 | Aliphatic CH₂ |

| 21.0 | Aliphatic CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the N-H bond, and the aromatic C-H and C=C bonds.

Table 3: Representative IR Absorption Data for an Acridone Analog

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1640-1620 | Strong | C=O stretching (Amide) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of an acridone derivative typically shows a prominent molecular ion peak.

Table 4: Representative Mass Spectrometry Data for an Acridone Analog

| m/z | Relative Intensity (%) | Assignment |

| [M]+ | High | Molecular Ion |

| [M-CO]+ | Moderate | Loss of a carbonyl group |

| [M-H-CO]+ | Moderate | Loss of a hydrogen and a carbonyl group |

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of 3,4-dihydro-1(2H)-acridinone derivatives.

Synthesis Protocol: General Procedure for the Synthesis of 3,4-Dihydro-1(2H)-acridinones

A plausible synthetic route for this compound involves a multi-component reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of an appropriate aniline derivative, 1 equivalent of a cyclic 1,3-dicarbonyl compound, and 1 equivalent of an aromatic aldehyde in a suitable solvent such as ethanol or toluene.

-

Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy:

-

Prepare a solution of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet of the sample.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Obtain the mass spectrum using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS.

-

The data will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. By presenting representative data from structurally related analogs and outlining general experimental protocols, this document serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of novel acridinone-based compounds. The provided data and methodologies will aid in the unambiguous identification and structural elucidation of this and similar molecules, thereby facilitating further research into their potential therapeutic applications.

Physical and chemical properties of 3,4-Dihydro-9-phenyl-1(2H)-acridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 3,4-Dihydro-9-phenyl-1(2H)-acridinone. This heterocyclic compound belongs to the acridone family, a class of molecules known for their diverse pharmacological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data to facilitate further investigation of this promising scaffold.

Introduction

Acridine and its derivatives have long been a subject of intense scientific interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The planar structure of the acridine ring system allows it to intercalate with DNA, a mechanism that underpins many of its therapeutic effects.[1] The derivatization of the acridone core, such as the introduction of a phenyl group at the 9-position and partial saturation of one of the rings to form this compound, can significantly modulate its physicochemical properties and biological activity. This guide focuses on this specific derivative, providing a detailed summary of its known characteristics.

Physical and Chemical Properties

While specific experimentally determined physical properties for this compound are not extensively documented in publicly available literature, data for the closely related compound, 9-phenylacridine, and the parent acridinone scaffold can provide valuable estimates. The molecular formula for this compound is C₁₉H₁₅NO.

Table 1: Calculated and Estimated Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 273.33 g/mol | Calculated |

| Molecular Formula | C₁₉H₁₅NO | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and acetone.[3] | General for Acridones |

| logP (Octanol/Water) | Not available | - |

Synthesis

A general and efficient method for the synthesis of 9-acridone derivatives involves the cyclic condensation of aromatic amines with o-chlorobenzoic acid, often catalyzed by a Lewis acid under microwave irradiation.[4] While a specific protocol for this compound is not explicitly detailed, a plausible synthetic route can be adapted from the synthesis of the analogous compound, 3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone.[1] This would involve the condensation of 2-aminobenzophenone with a suitable cyclohexanone derivative.

General Experimental Protocol for the Synthesis of 9-Aryl-Tetrahydroacridinones

This protocol is adapted from the microwave-assisted synthesis of 3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone and can be modified for the synthesis of the title compound by using 1,3-cyclohexanedione as the starting material instead of dimedone.[1]

Materials:

-

2-Aminobenzophenone

-

1,3-Cyclohexanedione

-

Heterogeneous catalyst (e.g., Montmorillonite K-10)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 2-aminobenzophenone (1 mmol), 1,3-cyclohexanedione (1 mmol), and the catalyst (e.g., 1 g of Montmorillonite K-10) is taken in a suitable vessel.[1]

-

The mixture is irradiated in a microwave oven at a power level of approximately 560 W for a short duration, typically around 5 minutes.[1]

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The crude product is extracted with a suitable solvent and then purified by recrystallization from ethanol to yield the pure this compound.[1]

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

Table 2: Expected Spectral Characteristics

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (phenyl and acridinone rings): δ 7.0-8.5 ppm. Protons of the dihydro-pyridone ring: characteristic signals for the methylene groups at C-2, C-3, and C-4. A singlet for the NH proton. |

| ¹³C NMR | Carbonyl carbon (C=O): δ ~170 ppm. Aromatic carbons: δ 110-150 ppm. Aliphatic carbons of the dihydro-pyridone ring. |

| IR (KBr, cm⁻¹) | C=O stretching: ~1635 cm⁻¹. N-H stretching: ~3300-3700 cm⁻¹. Aromatic C-H stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity and Signaling Pathways

Acridine and acridone derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The primary mechanism of action for many acridines is their ability to intercalate into DNA, leading to inhibition of DNA replication and transcription, and the inhibition of enzymes like topoisomerase.[1]

The introduction of a phenyl group at the 9-position can influence the compound's interaction with biological targets. While the specific biological activities of this compound have not been extensively studied, related 9-anilinoacridine and 9-phenoxyacridine derivatives have shown potent anti-inflammatory activity by inhibiting the activation of mast cells, neutrophils, and macrophages.[2] Some 9-phenylacridine derivatives have also demonstrated antitumor activity and can act as photosensitizers, inducing DNA damage upon UVA irradiation.

Diagram 2: General Acridone DNA Intercalation Pathway

Caption: Generalized pathway of DNA intercalation by acridone derivatives.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a comprehensive summary of related knowledge, including a plausible synthetic route and expected physicochemical properties. Further research is warranted to fully elucidate the physical, chemical, and biological characteristics of this compound and to explore its potential in drug discovery. The experimental protocols and data presented herein are intended to serve as a valuable starting point for such investigations.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of 3,4-Dihydro-9-phenyl-1(2H)-acridinone Derivatives and Their Structural Analogues

Disclaimer: Scientific literature detailing the specific biological activity of 3,4-Dihydro-9-phenyl-1(2H)-acridinone derivatives is limited. While the synthesis of compounds with this core structure has been reported, comprehensive biological evaluations are not widely available in the public domain[1]. This guide provides an in-depth analysis of the biological activities of its closest structural analogues—9-phenylacridine, acridones, and tetrahydroacridines—to infer the potential therapeutic profile and guide future research.

Introduction: The Acridinone Scaffold in Medicinal Chemistry

Acridine and acridone derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects[2]. Their planar structure allows them to intercalate with DNA, and they are known to inhibit key enzymes such as topoisomerases and various kinases[2].

The specific scaffold, this compound, combines three key pharmacophoric features:

-

The Acridone Core: A rigid, planar system known for its role in DNA intercalation and enzyme inhibition.

-

The 9-Phenyl Group: This substitution can influence biological activity by altering steric and electronic properties, potentially modulating target binding and specificity.

-

The Dihydro-one Moiety: The saturated, non-aromatic ring with a ketone introduces a three-dimensional character, which can impact solubility, metabolic stability, and receptor interaction compared to the fully planar acridine/acridone systems.

This guide will explore the biological activities of closely related compounds to build a predictive framework for the this compound class.

Biological Activity of Structural Analogues

The biological profile of the target scaffold can be extrapolated by examining its key structural components through related molecules.

Anticancer Activity: Insights from 9-Phenylacridine

The closest analogue with reported anticancer data is 9-phenylacridine (ACPH), which lacks the dihydro-one moiety but shares the crucial 9-phenyl substitution. Studies show that ACPH exhibits promising anticancer properties. It is more sensitive to human cancer cell lines, such as the melanoma cell line A375 and the cervical cancer cell line HeLa, than to normal human lymphocytes[3]. In animal models, ACPH has been shown to cause a regression of tumor volume[3].

Mechanism of Action: The primary anticancer mechanism of 9-phenylacridine in A375 cells is the induction of apoptosis through a mitochondria-mediated, caspase-dependent pathway[3]. Key events in this pathway include:

-

Induction of DNA damage.

-

Blockage of cell cycle progression at the G2/M phase.

-

Reduction of mitochondrial membrane potential.

-

Upregulation of the pro-apoptotic protein Bax.

-

Release of cytochrome C into the cytoplasm.

-

Activation of caspase-3, leading to programmed cell death[3].

Enzyme Inhibition: Learning from Acridones and Tetrahydroacridines

2.2.1 Kinase Inhibition N10-substituted acridone derivatives have been investigated as inhibitors of the AKT kinase, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is crucial for cancer cell survival and proliferation[4]. Inhibition of AKT can prevent cancer cell growth and induce apoptosis[4]. This suggests that the acridone core of the target compound could potentially serve as a scaffold for kinase inhibitors.

2.2.2 Cholinesterase Inhibition Derivatives of 9-amino-1,2,3,4-tetrahydroacridine, most notably the Alzheimer's drug Tacrine, are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[5][6][7][8]. The tetrahydroacridine core is critical for this activity. While the target compound features a 9-phenyl-1-one structure instead of a 9-amino group, the shared reduced ring system indicates a potential for interaction with neurological targets that should not be overlooked.

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological activity data for key structural analogues of this compound.

Table 1: Anticancer Activity of 9-Anilinoacridine and Acridine/Sulfonamide Hybrid Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| AS-2 | 2-Methyl-9-anilinoacridine | A-549 (Lung) | MTT | 187.5 µg/mL | [9] |

| AS-2 | 2-Methyl-9-anilinoacridine | MCF-7 (Breast) | MTT | 212.5 µg/mL | [9] |

| Compound 13 | 9-Anilinoacridine N-mustard | CCRF-CEM (Leukemia) | Cell Proliferation | 1.3 nM | [10] |

| Compound 8 | 9-Acridinyl amino acid | A549 (Lung) | MTT | ~6 µM | [11] |

| Compound 9 | 9-Acridinyl amino acid | A549 (Lung) | MTT | ~6 µM | [11] |

| Compound 7c | Acridine/Sulfonamide Hybrid | HepG2 (Liver) | MTT | 7.3 µM | [12] |

| Compound 8b | Acridine/Sulfonamide Hybrid | HepG2 (Liver) | MTT | 3.4 µM |[12] |

Table 2: Enzyme Inhibition by Tetrahydroacridine Derivatives

| Compound ID | Target Enzyme | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Compound 18a | Acetylcholinesterase (AChE) | 0.047 µM | [13] |

| Compound 18a | Glycogen Synthase Kinase 3β (GSK-3β) | 0.930 µM | [13] |

| 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | Acetylcholinesterase (AChE) | 0.066 µM |[8] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biological findings. The following are generalized protocols for key assays relevant to the evaluation of acridinone derivatives.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells, providing a quantitative measure of cell viability and proliferation[14].

Protocol:

-

Cell Seeding: Plate cells (e.g., A-549, MCF-7, HepG2) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for a specified exposure period (typically 48-72 hours)[12][15].

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for measuring the inhibitory activity of a compound against a specific enzyme, such as a kinase or cholinesterase[16].

Protocol:

-

Reagent Preparation: Prepare solutions of the target enzyme, the substrate, the test inhibitor at various concentrations, and a suitable assay buffer.

-

Assay Setup: In a microplate, add the assay buffer, the test inhibitor solution (or vehicle for control), and the enzyme solution. Allow for a pre-incubation period if necessary to permit the inhibitor to bind to the enzyme[16].

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

-

Detection: Monitor the reaction progress by measuring the formation of product or the depletion of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry). Assays should be designed to be continuous and recording if possible[16].

-

Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Calculate the percentage of inhibition relative to the control. The IC₅₀ value can be determined from a dose-response curve. For reversible inhibitors, the inhibition constant (Ki) should be determined for a more accurate characterization[16].

Apoptosis Detection by Annexin V-FITC Flow Cytometry

This assay identifies cells undergoing apoptosis by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Treatment: Culture cells in appropriate plates and treat them with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours). Include untreated (negative) and positive controls[12].

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and a viability dye like Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound[12].

-

Conclusion and Future Directions

While direct biological data for this compound derivatives is scarce, analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The 9-phenylacridine framework suggests a high likelihood of anticancer activity, potentially mediated through the induction of apoptosis[3]. The acridone core is a known scaffold for kinase inhibitors, and the reduced ring system is present in cholinesterase inhibitors[4][5].

Future research should prioritize the synthesis and systematic biological evaluation of a library of this compound derivatives. Key steps should include:

-

In Vitro Screening: Evaluate cytotoxicity against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigate the pro-apoptotic, cell cycle arrest, and enzyme inhibitory (topoisomerase, kinases) properties of the most active compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogues with diverse substitutions on the phenyl and acridinone rings to optimize potency and selectivity.

-

Pharmacokinetic Profiling: Assess the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead candidates to determine their drug-likeness.

By leveraging the insights from related scaffolds and pursuing a structured evaluation, the therapeutic potential of this promising class of compounds can be fully elucidated.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones as Potent Antimitotic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of a novel class of acridinone derivatives, the 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-ones. These compounds have demonstrated significant potential as anticancer agents, exhibiting potent antiproliferative activity against a wide range of human cancer cell lines. The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, leading to a cascade of downstream cellular events including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on their efficacy, and detailed experimental protocols for the key assays used to elucidate their mechanism of action.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-ones is tubulin, a critical protein for microtubule formation. By disrupting tubulin polymerization, these compounds effectively interfere with the dynamic instability of microtubules, which is essential for several key cellular processes, most notably mitotic spindle formation during cell division.[1] This disruption of microtubule dynamics leads to a mitotic block, preventing cancer cells from successfully completing cell division and ultimately triggering programmed cell death.

One of the most potent compounds in this series, 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)acridin-9(10H)-one (17c) , has been shown to exhibit excellent growth inhibitory effects on 93 different tumor cell lines, with an average GI₅₀ value of 5.4 nM.[1] The potent cytotoxic effects of these compounds are directly correlated with their ability to inhibit tubulin polymerization.[1]

Signaling Pathway: From Tubulin Inhibition to Apoptosis

The inhibition of tubulin polymerization by 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-ones initiates a well-defined signaling cascade that culminates in apoptosis. The key steps in this pathway are outlined below.

Quantitative Efficacy Data

The antiproliferative activity of the lead compound, 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)acridin-9(10H)-one (17c), has been extensively evaluated across a panel of human cancer cell lines. The following table summarizes its potent activity.

| Compound | Parameter | Value | Cell Lines |

| 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)acridin-9(10H)-one (17c) | Average GI₅₀ | 5.4 nM | 93 human tumor cell lines |

Detailed Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key experiments used to characterize the mechanism of action of 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-ones.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified bovine brain tubulin in G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP).

-

Dissolve the test compounds in DMSO to create stock solutions.

-

-

Assay Procedure:

-

In a 96-well plate, mix the tubulin solution with various concentrations of the test compound or vehicle control (DMSO).

-

Incubate the plate at 37°C in a spectrophotometer.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) by analyzing the dose-response curves.

-

Cell Cycle Analysis via Flow Cytometry

This method is used to determine the effect of the compounds on the progression of the cell cycle.

Protocol:

-

Cell Culture and Treatment:

-

Culture K562 human leukemia cells in appropriate media.

-

Treat the cells with the desired concentrations of the test compound (e.g., down to 30 nM) for a specified time (e.g., 24 hours).[1]

-

-

Cell Preparation:

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay

The induction of apoptosis is a key downstream effect of G2/M arrest.

Protocol:

-

Cell Treatment:

-

Treat K562 leukemia cells with the test compound at various concentrations for a defined period.

-

-

Staining:

-

Harvest and wash the cells.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion

The 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-one series of compounds represents a promising new class of antimitotic agents. Their well-defined mechanism of action, centered on the potent inhibition of tubulin polymerization, leads to G2/M cell cycle arrest and apoptosis in cancer cells. The high potency of the lead compound, 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)acridin-9(10H)-one, underscores the potential of this scaffold for the development of novel anticancer therapeutics. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and related series of compounds.

References

Navigating the Therapeutic Potential of 3,4-Dihydro-9-phenyl-1(2H)-acridinone: A Literature Review of a Promising Scaffold

While direct research on 3,4-Dihydro-9-phenyl-1(2H)-acridinone is limited in publicly available literature, a comprehensive analysis of its core structural components—the acridinone and dihydropyridone moieties—reveals a promising landscape for its potential as a therapeutic agent. This technical guide synthesizes the available data on closely related analogs to provide a predictive overview of its synthesis, potential biological activities, and mechanisms of action for researchers, scientists, and drug development professionals.

The acridinone scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer and antimicrobial properties.[1] Similarly, dihydropyridone derivatives have demonstrated significant therapeutic potential, with reported antitumor, antibacterial, and anti-HIV activities.[2] The fusion of these two privileged structures in this compound suggests a synergistic combination of their pharmacological profiles.

Synthesis and Characterization

A plausible synthetic route for this compound can be extrapolated from methodologies used for similar compounds. A microwave-assisted, one-pot condensation reaction is a likely efficient approach. This would involve the reaction of 2-aminobenzophenone with a suitable cyclic β-diketone, such as 1,3-cyclohexanedione, in the presence of a Lewis acid catalyst like zinc chloride under solvent-free conditions.[1]

Characterization of the resulting compound would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the C=O and N-H groups.[1] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would reveal signals corresponding to the aromatic protons of the phenyl and acridinone rings, as well as the protons of the dihydropyridone ring.[1] Mass spectrometry would be used to confirm the molecular weight of the final product.[1]

Potential Biological Activities and Mechanism of Action

Based on the activities of related compounds, this compound is predicted to exhibit significant anticancer properties. The 9-phenylacridine core, a close analog, has been shown to induce apoptosis in cancer cells through a mitochondria-mediated caspase-dependent pathway.[3] This involves the upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspase-3, leading to programmed cell death.[3]

Derivatives of the closely related 9-acridinyl amino acids have demonstrated potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.[4] These compounds have been shown to act as topoisomerase II inhibitors and DNA intercalators, mechanisms that disrupt DNA replication and lead to cell cycle arrest, primarily at the G2/M phase.[4]

The dihydropyridone component of the target molecule also contributes to its potential anticancer profile. Pyrrolidin-2-one derivatives bearing a diphenylamine moiety have shown selective cytotoxicity against prostate and melanoma cancer cell lines, with EC50 values ranging from 2.5 to 20.2 µM.[5][6]

Quantitative Data on Related Compounds

To provide a comparative perspective, the following table summarizes the cytotoxic activities of various acridone and pyrrolidinone derivatives against different cancer cell lines. It is important to note that this data is for related compounds and not for this compound itself.

| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |

| 9-Acridinyl Amino Acid Derivatives | Compound 8 | A549 (Lung Carcinoma) | ~ 6 | [4] |

| Compound 9 | A549 (Lung Carcinoma) | ~ 6 | [4] | |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | Compound 13 (5-nitrothiophene moiety) | IGR39 (Melanoma) | 2.50 ± 0.46 | [5][6] |

| PPC-1 (Prostate Cancer) | 3.63 ± 0.45 | [5][6] | ||

| MDA-MB-231 (Breast Cancer) | 5.10 ± 0.80 | [5][6] | ||

| Panc-1 (Pancreatic Carcinoma) | 5.77 ± 0.80 | [5][6] |

Experimental Protocols for Related Compounds

General Synthesis of 9-Acridone Derivatives[1]

A mixture of an appropriate aromatic amine (1 equivalent) and o-chlorobenzoic acid (1 equivalent) is combined with a Lewis acid catalyst, such as zinc chloride. The reaction mixture is irradiated in a microwave reactor at a suitable power and for a duration determined by reaction monitoring via thin-layer chromatography. Upon completion, the reaction mixture is poured into boiling water, and the resulting precipitate is filtered. The solid is then boiled with a sodium carbonate solution, filtered, dried, and recrystallized from a suitable solvent to yield the purified 9-acridone derivative.

Cytotoxicity Assay (MTT Assay) for 9-Acridinyl Amino Acid Derivatives[4]

Cancer cells (K562 and A549) and normal diploid cells (MRC5) are seeded in 96-well plates. The cells are then treated with various concentrations of the test compounds. After a specified incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan crystals are dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, are then calculated.

Visualizing Potential Mechanisms and Workflows

To illustrate the potential mechanism of action and a typical experimental workflow, the following diagrams are provided based on the literature for related compounds.

References

- 1. jocpr.com [jocpr.com]

- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]

- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Acridinone Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery, History, and Therapeutic Potential of Acridinone Compounds

Introduction

The acridinone scaffold, a nitrogen-containing heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. From its humble beginnings as a byproduct of coal tar to its current status as a key pharmacophore in anticancer, antimalarial, and neuroprotective drug discovery, the journey of acridinone and its derivatives is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and biological function. This technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic landscape of acridinone compounds, with a focus on the key synthetic methodologies, quantitative structure-activity relationships, and the molecular pathways they modulate.

Discovery and Early History

The story of acridinone is intrinsically linked to its parent compound, acridine. In 1870, Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. The name "acridine" itself is a nod to the compound's acrid smell and skin-irritating properties. Early research focused on the synthesis of acridine derivatives as dyes, leveraging their planar, chromophoric structure.

The transition from acridine to its oxidized form, acridone, marked a pivotal moment in the exploration of this chemical class. Acridone, characterized by a carbonyl group at the 9-position, was found to be a key intermediate in the synthesis of various acridine derivatives and also a core structure in a growing number of naturally occurring alkaloids.

Key Synthetic Methodologies

The construction of the acridinone core has been a subject of extensive research, leading to the development of several named reactions that have become classics in organic synthesis.

Ullmann Condensation

One of the most fundamental methods for synthesizing N-phenylanthranilic acids, the precursors to acridones, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline derivative. The subsequent intramolecular cyclization of the N-phenylanthranilic acid, typically promoted by a strong acid like sulfuric acid or polyphosphoric acid, yields the acridone scaffold.

Experimental Protocol: Synthesis of Acridone via Ullmann Condensation

-

Step 1: Synthesis of N-Phenylanthranilic Acid. A mixture of o-chlorobenzoic acid (1 equivalent), aniline (1.2 equivalents), anhydrous potassium carbonate (1.2 equivalents), and a catalytic amount of copper(I) oxide in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) is heated under reflux for several hours. After cooling, the reaction mixture is poured into water and acidified to precipitate the N-phenylanthranilic acid, which is then collected by filtration and purified by recrystallization.

-

Step 2: Cyclization to Acridone. The dried N-phenylanthranilic acid is dissolved in concentrated sulfuric acid and heated on a steam bath for 2-4 hours. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford acridone.

Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis, first reported in 1884, involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent, typically zinc chloride, at high temperatures (200-270 °C)[1]. While this method directly yields acridines, oxidation of the 9-substituted acridine can produce the corresponding acridone.

Experimental Protocol: Bernthsen Acridine Synthesis

A mixture of diphenylamine (1 equivalent), a carboxylic acid (e.g., benzoic acid, 1 equivalent), and anhydrous zinc chloride (2-3 equivalents) is heated in a sealed tube or a high-temperature reactor at 220-250 °C for 24 hours. After cooling, the solid mass is treated with a dilute acid to dissolve the zinc salts, and the crude acridine product is isolated and purified.

More recently, modifications to the Bernthsen synthesis have been developed to improve yields and reduce the harshness of the reaction conditions. One such improvement involves the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in a solvent-free reaction[2].

Lehmstedt-Tanasescu Reaction

The Lehmstedt-Tanasescu reaction provides a direct route to acridone derivatives from a 2-nitrobenzaldehyde and an arene in the presence of sulfuric acid and a source of nitrous acid (e.g., sodium nitrite)[3][4].

Reaction Workflow: Lehmstedt-Tanasescu Reaction

References

Quantum Chemical Blueprint of 3,4-Dihydro-9-phenyl-1(2H)-acridinone: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 3,4-Dihydro-9-phenyl-1(2H)-acridinone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental and computational data for this exact molecule in public literature, this document presents a projected methodology and illustrative data based on established computational studies of related acridone derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

Acridone and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antiviral properties.[1][2] The therapeutic potential of these molecules often stems from their ability to intercalate with DNA or inhibit key enzymes.[3][4] Understanding the three-dimensional structure, electronic properties, and reactivity of these compounds at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents.

This guide focuses on the quantum chemical characterization of this compound. We will explore its optimized molecular geometry, electronic structure, and spectroscopic properties through theoretical calculations. The methodologies presented herein are based on Density Functional Theory (DFT), a robust method for the computational study of molecular systems.[5][6]

Computational Methodology

The following section details the proposed computational protocol for the quantum chemical analysis of this compound. This methodology is designed to provide accurate and reliable theoretical data.

Geometry Optimization

The initial step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Software: Gaussian 16 suite of programs is recommended.

-

Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and effective method for such calculations.[5]

-

Basis Set: The 6-311++G(d,p) basis set should be employed to provide a good balance between computational cost and accuracy for a molecule of this size.

-

Convergence Criteria: The geometry optimization should be carried out until the forces on the atoms are less than 0.00045 Ha/Bohr and the displacement is less than 0.0018 Å. Frequency calculations should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for determining the molecule's electronic excitation properties and its ability to donate or accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity.

-

Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, which is useful for understanding electrostatic interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Spectroscopic Properties

Theoretical calculations can also predict the spectroscopic signatures of the molecule, which can be compared with experimental data for validation.

-

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. These theoretical frequencies are often scaled by an appropriate factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations on the optimized ground-state geometry. This provides information about the electronic transitions and the maximum absorption wavelengths (λmax).

Illustrative Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

Caption: A flowchart detailing the key steps in the quantum chemical analysis of a molecule.

Predicted Quantitative Data

The following tables present hypothetical but realistic quantitative data for this compound, as would be obtained from the computational methodology described above.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C1=O1 | 1.235 |

| N10-C9 | 1.389 | |

| C9-C9a | 1.412 | |

| C4a-C10a | 1.405 | |

| C9-C1' (Phenyl) | 1.488 | |

| Bond Angles (°) | C2-C1-N10 | 116.5 |

| C9a-C9-N10 | 121.8 | |

| C1'-C9-C8a | 119.5 | |

| Dihedral Angles (°) | C8-C8a-C9-C1' | 45.2 |

| C4-C4a-C10a-N10 | 178.9 |

Table 2: Calculated Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.36 eV |

| Dipole Moment | 3.45 Debye |

Table 3: Predicted Spectroscopic Data

| Spectrum | Peak (cm⁻¹ or nm) | Assignment |

| IR (cm⁻¹) | 1685 | C=O stretching |

| 3060 | Aromatic C-H stretching | |

| 2950 | Aliphatic C-H stretching | |

| 1610 | C=C aromatic stretching | |

| UV-Vis (nm) | 385 | π → π* transition |

| 270 | n → π* transition |

Hypothetical Biological Signaling Pathway

Acridone derivatives are known to act as inhibitors of various enzymes. The following diagram illustrates a hypothetical signaling pathway where this compound could act as a kinase inhibitor, a common mechanism for anticancer drugs.

Caption: A diagram showing the potential inhibition of a kinase signaling pathway.

Experimental Protocol: Synthesis

The synthesis of this compound can be envisioned through a multi-step process, similar to the synthesis of related acridinedione derivatives.[7][8] A plausible synthetic route is the Friedländer annulation.

Materials and Reagents

-

2-aminobenzophenone

-

Cyclohexane-1,3-dione

-

Polyphosphoric acid (PPA) or another suitable catalyst

-

Ethanol

-

Toluene

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Synthetic Procedure

-

Condensation: A mixture of 2-aminobenzophenone (1 equivalent) and cyclohexane-1,3-dione (1.1 equivalents) is heated in toluene with a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) under reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation is complete, the solvent is removed under reduced pressure. The resulting intermediate is then treated with polyphosphoric acid at an elevated temperature (e.g., 120-140 °C) to effect the cyclization.

-

Work-up and Purification: The reaction mixture is cooled and then carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution). The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Conclusion

This technical guide has provided a theoretical framework for the quantum chemical investigation of this compound. The outlined computational methodologies and the illustrative data offer valuable insights into the structural and electronic properties of this molecule. Such theoretical studies are indispensable in modern drug discovery, providing a rational basis for the design and synthesis of new, more effective therapeutic agents. The presented workflows and protocols serve as a robust starting point for further computational and experimental research on this and related acridone derivatives.

References

- 1. jocpr.com [jocpr.com]

- 2. Antimalarial activity of new acridinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Dimethoxy-9(10H)-acridinone derivatives. Synthesis, DNA binding studies and trypanocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zzylchem.com [zzylchem.com]

- 7. sciforum.net [sciforum.net]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Crystal Structure and Biological Insights of a 9-Phenyl-3,4-dihydro-1(2H)-acridinone Analog

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The crystallographic data presented in this document pertains to the closely related analog, 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one , as comprehensive crystal structure data for 3,4-Dihydro-9-phenyl-1(2H)-acridinone was not publicly available at the time of this report. This analog provides valuable structural insights into the core scaffold.

Introduction

Acridinone derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Notably, these scaffolds are investigated for their potential as anticancer, antibacterial, and antimalarial agents. The substitution of a phenyl group at the 9-position of the acridinone core is a key structural feature that has been explored for its impact on biological efficacy. This technical guide provides a detailed overview of the crystal structure of a representative 9-phenyl-3,4-dihydro-1(2H)-acridinone analog and explores the synthetic methodology and potential biological mechanisms of action for this class of compounds.

Crystal Structure Analysis of 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one

The three-dimensional arrangement of atoms in the solid state is crucial for understanding the structure-activity relationships of a compound. The crystal structure of 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one has been determined by X-ray crystallography.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one.

| Parameter | Value |

| Chemical Formula | C₂₁H₁₉NO |

| Formula Weight | 301.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.341(3) |

| b (Å) | 11.3889(18) |

| c (Å) | 18.772(4) |

| β (°) | 110.386(14) |

| Volume (ų) | 3274.8(10) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.222 |

| Absorption Coefficient (mm⁻¹) | 0.074 |

| Temperature (K) | 298(2) |

Molecular Geometry

The terminal saturated six-membered ring of the dihydroacridine moiety in 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one adopts an envelope conformation. The central and the other fused ring are nearly coplanar. The phenyl ring at the 9-position is oriented at a significant dihedral angle with respect to the plane of the acridinone core. In the crystal packing, C—H···π interactions are observed, which may contribute to the stability of the crystal lattice.

Experimental Protocols

The synthesis of 9-phenyl-3,4-dihydro-1(2H)-acridinone and its derivatives is commonly achieved through the Friedländer annulation, a condensation reaction between an o-aminoaryl ketone and a compound containing a reactive α-methylene group, such as a cyclic 1,3-dione.

Synthesis of this compound via Friedländer Condensation

Objective: To synthesize this compound.

Materials:

-

2-Aminobenzophenone

-

Cyclohexane-1,3-dione

-

Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (p-TsOH)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1 equivalent) and cyclohexane-1,3-dione (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of methanesulfonic acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

9-Phenylacridine derivatives have demonstrated notable anticancer activity. Studies on 9-phenylacridine have shown that it can induce apoptosis in cancer cells through a mitochondria-mediated, caspase-dependent pathway.[1] Furthermore, this class of compounds has been observed to cause cell cycle arrest at the G2/M phase.[1] The mitogen-activated protein kinase (MAPK) signaling pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is a crucial regulator of cell proliferation, differentiation, and apoptosis, and is often dysregulated in cancer. Acridone derivatives have been implicated in the modulation of this pathway.

The proposed mechanism involves the induction of cellular stress by the 9-phenylacridinone derivative, leading to the activation of the MAPK signaling cascade. This can, in turn, trigger the intrinsic apoptotic pathway.

Conclusion

This technical guide has provided an in-depth look at the crystal structure of a this compound analog, detailed a reliable synthetic protocol, and outlined a plausible biological mechanism of action for its anticancer effects. The structural data, combined with the understanding of the synthetic route and the implicated signaling pathways, offers a solid foundation for the further design and development of novel acridinone-based therapeutic agents. The modulation of the MAPK pathway and the induction of apoptosis are key areas for future investigation to fully elucidate the therapeutic potential of this class of compounds.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 3,4-Dihydro-9-phenyl-1(2H)-acridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-Dihydro-9-phenyl-1(2H)-acridinone, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the Friedländer annulation, a classic and efficient method for the preparation of quinoline and acridine derivatives.[1] The presented protocol utilizes a microwave-assisted approach, which offers significant advantages over conventional heating methods, including drastically reduced reaction times and often improved yields.[2] The procedure involves the condensation of 2-aminobenzophenone and 1,3-cyclohexanedione in the presence of a heterogeneous catalyst.

Introduction

Acridinone derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including potential applications as antimalarial, antibacterial, and anti-inflammatory agents. The 3,4-dihydro-1(2H)-acridinone core represents a key structural motif in the development of novel therapeutic agents. The synthesis of this scaffold is typically achieved through the Friedländer reaction, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1]

This protocol details a microwave-assisted, solvent-free synthesis of this compound. This method is adapted from a similar procedure for a related compound, 3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone, which has been shown to be highly efficient.[2] Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave irradiation to accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes.

Experimental Protocol

Materials:

-

2-Aminobenzophenone (1 mmol)

-

1,3-Cyclohexanedione (1 mmol)

-

Montmorillonite K-10 catalyst (1 g)

-

Ethanol (for recrystallization)

-

Acetone-benzene mixture (1:3 or 1:2, for TLC)

-

Silica gel plates for TLC

-

Iodine chamber for visualization

Equipment:

-

Unmodified domestic microwave oven (2450 MHz) or a dedicated microwave reactor

-

100 mL Erlenmeyer flask

-

Stirring apparatus

-

Filtration apparatus

-

Melting point apparatus

-

Spectroscopic instruments for characterization (IR, NMR, MS)

Procedure:

-

Reaction Setup: In a 100 mL Erlenmeyer flask, combine 2-aminobenzophenone (1 mmol), 1,3-cyclohexanedione (1 mmol), and Montmorillonite K-10 catalyst (1 g).

-

Microwave Irradiation: Place the flask in the microwave oven and irradiate the mixture. Based on a similar synthesis, a power level of 560 W for 5 minutes is a good starting point.[2] The reaction progress should be monitored by thin-layer chromatography (TLC) using an acetone-benzene mixture as the eluent.

-

Work-up: After the reaction is complete, allow the flask to cool to room temperature.

-

Extraction: Extract the crude product from the solid catalyst using a suitable solvent like ethanol or dichloromethane.

-

Purification: Filter the catalyst and concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol to obtain pure this compound.

-

Characterization: Characterize the purified product by determining its melting point and acquiring its IR, ¹H NMR, ¹³C NMR, and mass spectra.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Aminobenzophenone | C₁₃H₁₁NO | 197.23 | Reactant |

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | Reactant |

| This compound | C₁₉H₁₅NO | 273.33 | Product |

Table 2: Summary of Reaction Conditions and Expected Results

| Parameter | Value | Reference / Note |

| Reaction Type | Friedländer Annulation | [1] |

| Heating Method | Microwave Irradiation | [2] |

| Catalyst | Montmorillonite K-10 | [2] |

| Solvent | Solvent-free (dry media) | [2] |

| Reaction Time | ~5 minutes | Based on analogous reaction.[2] |

| Expected Yield | 70-85% | Estimated based on yields for similar compounds under microwave conditions.[2] |

| Purification Method | Recrystallization from ethanol | [2] |

| Expected Appearance | Crystalline solid | |

| Expected Melting Point (°C) | Not reported, expected to be >190 °C | The analogous 3,3-dimethyl derivative melts at 191 °C.[2] |

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| IR (KBr, cm⁻¹) | ~3060 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1710 (C=O stretch), ~1600, ~1570 (C=C and C=N stretch) |

| ¹H NMR (CDCl₃, δ ppm) | ~2.2 (m, 2H, C3-H₂), ~2.6 (t, 2H, C4-H₂), ~3.1 (t, 2H, C2-H₂), ~7.2-8.2 (m, 9H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~22 (C3), ~30 (C4), ~38 (C2), ~120-140 (Aromatic carbons), ~160 (C=N), ~198 (C=O) |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 273. |

Note: The spectroscopic data is predicted based on the known data for the closely related 3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone and general principles of spectroscopy.[2]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed reaction mechanism via the Friedländer annulation pathway.

References

Applications of Acridone Derivatives in Fluorescence Microscopy: Application Notes and Protocols

I. Introduction to Acridone Derivatives as Fluorescent Probes

Acridone derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of biomedical imaging due to their favorable photophysical properties. Many of these derivatives are characterized by their stability, distinct fluorescence, and the ability to be chemically modified to target specific cellular components or detect particular analytes. Their applications in fluorescence microscopy are expanding, with uses ranging from general cellular imaging to the specific detection of ions and reactive species. Some acridone derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecules become highly fluorescent upon aggregation, making them particularly useful for imaging within the cellular environment[1][2].

II. Quantitative Data of Selected Acridone-Based Fluorescent Probes

The photophysical and application-specific data for several reported acridone derivatives are summarized below for comparative analysis.

| Probe Name/Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Application | Cell Line | Ref. |

| MedAcd12P & MedAcd12C | N/A | 560-590 | N/A | N/A | Cellular Imaging (AIE) | N/A | [1][2] |

| Coumarin-Acridone Probe S | N/A | 420 | N/A | N/A | Fe³⁺ Detection | HeLa | [3] |

| ABP-BBT | N/A | >570 (large Stokes shift) | N/A | N/A | N₂H₄ Detection | HepG2, Onion | [4] |

| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | 450 | >515 | N/A (5-fold increase upon NO reaction) | N/A | Nitric Oxide (NO) Sensing | Jurkat | [5][6] |

III. Key Applications and Experimental Protocols

A. General Cellular Imaging using Aggregation-Induced Emission (AIE) Probes

Certain acridone derivatives, such as MedAcd12P and MedAcd12C, are designed to be non-emissive in aqueous solutions but become highly fluorescent upon cellular uptake and aggregation[1][2]. This AIE phenomenon allows for high-contrast imaging of cellular structures.

-